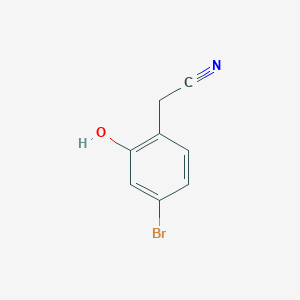
2-(4-Bromo-2-hydroxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H6BrNO It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a bromine atom at the 4-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromo-2-hydroxyphenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration steps . Another method includes the reaction of 4-bromo-2-hydroxybenzyl bromide with sodium cyanide in an organic solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: 4-Bromo-2-hydroxybenzaldehyde or 4-bromo-2-hydroxyacetophenone.
Reduction: 2-(4-Bromo-2-hydroxyphenyl)ethylamine.
Substitution: Various substituted phenylacetonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-2-hydroxyphenyl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Similar structure but lacks the nitrile group.
2-(4-Bromo-2-hydroxyphenyl)ethylamine: Similar structure but with an amine group instead of a nitrile.
4-Bromo-2-hydroxyacetophenone: Similar structure but with a ketone group instead of a nitrile.
Uniqueness
2-(4-Bromo-2-hydroxyphenyl)acetonitrile is unique due to the presence of both a bromine atom and a nitrile group on the phenyl ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
2-(4-bromo-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6BrNO/c9-7-2-1-6(3-4-10)8(11)5-7/h1-2,5,11H,3H2 |
InChI Key |
CTWKIBIHPHNQSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)
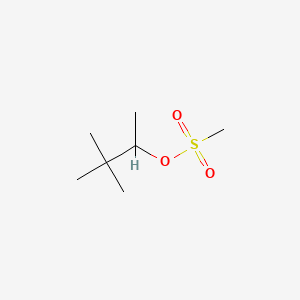
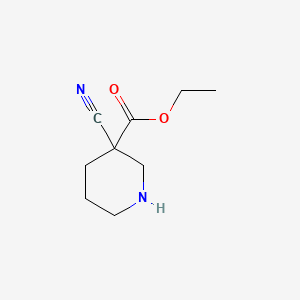

![Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)
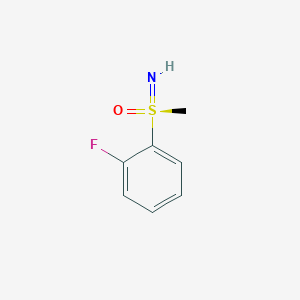
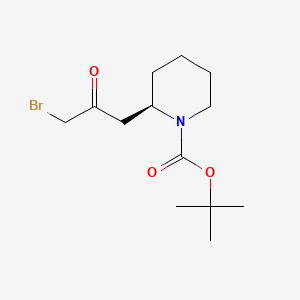

![2-(Morpholin-3-yl)benzo[d]oxazole](/img/structure/B13566760.png)


![Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate](/img/structure/B13566770.png)


